molecular formula C22H23BrN4O2S B3300778 N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-bromobenzene-1-sulfonamide CAS No. 904823-13-8

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-bromobenzene-1-sulfonamide

Cat. No.: B3300778
CAS No.: 904823-13-8
M. Wt: 487.4 g/mol
InChI Key: ALBAFGGKKIBVHZ-UHFFFAOYSA-N
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Description

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-bromobenzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with an azepane ring and a brominated benzene sulfonamide moiety. Its molecular formula is C₂₂H₂₃BrN₄O₂S, with a molecular weight of 487.42 g/mol . The compound’s structure includes:

  • A pyridazine ring linked to azepane (a 7-membered saturated nitrogen heterocycle) at the 6-position.
  • A phenyl group at the 3-position of pyridazine, further connected to a 4-bromo-substituted benzenesulfonamide group.

This compound is part of a broader family of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-X-benzene-1-sulfonamide analogs, where "X" represents variable substituents (e.g., halogens, alkyl, or trifluoromethyl groups) that modulate physicochemical and biological properties .

Properties

IUPAC Name

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN4O2S/c23-18-8-10-20(11-9-18)30(28,29)26-19-7-5-6-17(16-19)21-12-13-22(25-24-21)27-14-3-1-2-4-15-27/h5-13,16,26H,1-4,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBAFGGKKIBVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-bromobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the azepane and pyridazine intermediates. These intermediates are then coupled with a bromobenzene sulfonamide derivative under specific reaction conditions. Common reagents used in these reactions include brominating agents, sulfonyl chlorides, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-bromobenzene-1-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles under appropriate solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-bromobenzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-bromobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The brominated derivative is compared below with key analogs, focusing on substituent effects and molecular descriptors:

Substituent (X) Molecular Formula Molecular Weight (g/mol) logP logD logSw Hydrogen Bond Acceptors/Donors Polar Surface Area (Ų) Reference
4-Bromo C₂₂H₂₃BrN₄O₂S 487.42 Not reported Not reported Not reported 6 / 1 ~65.6 (estimated)
4-Fluoro C₂₂H₂₂FN₄O₂S 443.50 (estimated) Not reported Not reported Not reported 6 / 1 ~65.6 (estimated)
4-Fluoro-3-(trifluoromethyl) C₂₃H₂₂F₄N₄O₂S 494.51 5.81 5.79 -6.01 6 / 1 65.61
4-Methoxy C₂₃H₂₆N₄O₃S 466.55 Not reported Not reported Not reported 7 / 1 ~75.6 (estimated)
2-Methoxy-4,5-dimethyl C₂₅H₃₀N₄O₃S 466.60 Not reported Not reported Not reported 7 / 1 ~85.6 (estimated)

Key Observations:

  • Lipophilicity : The trifluoromethyl-fluoro analog exhibits the highest logP (5.81), attributed to the electron-withdrawing trifluoromethyl group enhancing hydrophobicity . Bromine’s larger atomic size and polarizability suggest the brominated derivative may have a higher logP than the fluoro analog, though experimental data is lacking.
  • Solubility : The trifluoromethyl-fluoro analog has poor aqueous solubility (logSw = -6.01), a common challenge for highly lipophilic sulfonamides . Methoxy or methyl groups (e.g., 4-methoxy derivative) may improve solubility due to increased polarity.
  • Steric Effects : Bulky substituents like trifluoromethyl or bromine could influence target binding or metabolic stability compared to smaller groups (e.g., fluoro).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-bromobenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-bromobenzene-1-sulfonamide

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